molecular formula C19H13ClO2 B11476313 2-[(2-Chlorobenzyl)oxy]dibenzo[b,d]furan

2-[(2-Chlorobenzyl)oxy]dibenzo[b,d]furan

Cat. No.: B11476313
M. Wt: 308.8 g/mol
InChI Key: REVXWBFBUOLSMS-UHFFFAOYSA-N
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Description

2-[(2-Chlorobenzyl)oxy]dibenzo[b,d]furan is a chlorinated dibenzofuran derivative characterized by a 2-chlorobenzyloxy substituent attached to the dibenzofuran core. Dibenzofurans are tricyclic aromatic systems with a fused furan ring, widely studied for their diverse biological activities, including anti-inflammatory, antitumor, and enzyme inhibitory properties .

Properties

Molecular Formula

C19H13ClO2

Molecular Weight

308.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methoxy]dibenzofuran

InChI

InChI=1S/C19H13ClO2/c20-17-7-3-1-5-13(17)12-21-14-9-10-19-16(11-14)15-6-2-4-8-18(15)22-19/h1-11H,12H2

InChI Key

REVXWBFBUOLSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC3=C(C=C2)OC4=CC=CC=C43)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorobenzyl)oxy]dibenzo[b,d]furan typically involves the following steps:

    Starting Materials: The synthesis begins with dibenzofuran and 2-chlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

    Procedure: Dibenzofuran is reacted with 2-chlorobenzyl chloride under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorobenzyl)oxy]dibenzo[b,d]furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted dibenzofuran derivatives.

Scientific Research Applications

2-[(2-Chlorobenzyl)oxy]dibenzo[b,d]furan has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)oxy]dibenzo[b,d]furan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors, affecting signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Enzyme Inhibition

  • COX-2 Inhibition : A library of 58 2-arylbenzofurans (structurally analogous to the target compound) was screened for COX-2 inhibition. Compound 11 (reference) showed significant activity, with clustering analysis revealing substituent-dependent efficacy . Chlorinated analogs may exhibit enhanced activity due to halogen bonding with COX-2’s hydrophobic pocket.
  • The chlorobenzyl group in the target compound could similarly inhibit P450 isoforms involved in carcinogen activation.

Antitumor Activity

  • Dibenzo[b,d]furan-imidazole hybrids exhibit in vitro cytotoxicity against human tumor cell lines (e.g., breast, lung), with IC₅₀ values in the micromolar range . The chlorobenzyl substituent may further enhance potency by modulating DNA intercalation or topoisomerase inhibition.

Key Research Findings

  • Substituent Effects : Halogenated derivatives (Cl, Br) generally exhibit stronger enzyme inhibition than alkoxy variants, likely due to electronic effects and improved target binding .
  • Structural Planarity : Nearly planar dibenzofuran cores (r.m.s. deviation: 0.0803 Å in 2-pentyloxy analog) facilitate π-π stacking with aromatic residues in biological targets .
  • Toxicity Considerations : Chlorinated dibenzofurans may pose environmental persistence concerns, as seen in polychlorinated dibenzofurans (PCDFs), though therapeutic derivatives are designed for reduced bioaccumulation .

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